molecular formula C7H4Cl3F B1411320 2,3-Dichloro-5-fluorobenzyl chloride CAS No. 1806354-20-0

2,3-Dichloro-5-fluorobenzyl chloride

Cat. No.: B1411320
CAS No.: 1806354-20-0
M. Wt: 213.5 g/mol
InChI Key: OGOQXVWXFRJOII-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzyl chloride is a versatile halogenated aromatic building block exclusively for Research Use Only. Its molecular structure, featuring chlorine atoms at the 2 and 3 positions and a fluorine atom at the 5 position of the benzene ring, along a reactive benzyl chloride group, makes it a valuable intermediate in organic synthesis. This compound is primarily used in the research and development of novel active molecules. In medicinal chemistry, it serves as a key precursor in the synthesis of potential pharmaceutical candidates, such as protease inhibitors or other targeted therapies, where the benzyl group can be utilized to introduce specific pharmacophores . Furthermore, its structural motifs are commonly explored in the development of agrochemicals, including fungicides and herbicides, where the dichloro-fluorophenyl moiety can contribute to biological activity . The reactivity of the benzyl chloride group allows for further functionalization through nucleophilic substitution, enabling researchers to create a diverse array of complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

1,2-dichloro-3-(chloromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQXVWXFRJOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Halomethylation and Hydrolysis (Patent CN107118096B)

  • Starting Material : 2,4-dichlorofluorobenzene.
  • Step 1 : Friedel-Crafts reaction with carbon tetrachloride (CCl4) in the presence of Lewis acids such as aluminum trichloride (AlCl3) or ferric trichloride (FeCl3) to produce a trichloromethyl intermediate (e.g., 2,4-dichloro-5-fluorotrichlorotoluene).
  • Step 2 : Hydrolysis of the intermediate under FeCl3 catalysis to yield chlorinated benzoyl chloride derivatives.
  • Step 3 : Oxidation steps to finalize the benzoyl chloride structure.

This method emphasizes the use of Lewis acid catalysts and controlled hydrolysis to achieve high selectivity and yield while avoiding harsh reagents like sulfuric acid or thionyl chloride, which are commonly problematic in industrial settings.

Acylation Using Bis(trichloromethyl) Carbonate (ChemicalBook Industrial Process)

  • Starting Material : 2,4-dichloro-5-fluorobenzoic acid.
  • Reagent : Bis(trichloromethyl) carbonate in toluene.
  • Conditions : Reaction at 110 °C in a tubular reactor with controlled molar flow ratios.
  • Outcome : High yield (~99.1%) of 2,4-dichloro-5-fluorobenzoyl chloride after distillation.

This approach is noted for its industrial scalability and green chemistry aspects, minimizing waste and improving safety compared to traditional chlorination methods.

Comparative Data Table of Preparation Methods for Related Compounds

Methodology Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Friedel-Crafts with CCl4 and AlCl3 2,4-Dichlorofluorobenzene CCl4, AlCl3 or FeCl3 Reflux, 30 min, hydrolysis 20-40°C ~86-94 Avoids strong acids, suitable for scale-up
Acylation with bis(trichloromethyl) carbonate 2,4-Dichloro-5-fluorobenzoic acid Bis(trichloromethyl) carbonate, toluene 110 °C, tubular reactor 99.1 Industrial scale, green chemistry approach
Chloromethylation 2,3-Dichloro-5-fluorobenzene Chloromethyl methyl ether, AlCl3 Lewis acid catalysis, controlled Not reported Typical method for benzyl chloride derivatives
Radical Side-Chain Chlorination 2,3-Dichloro-5-fluorotoluene Cl2 or NCS, radical initiator Light or heat, controlled temp Not reported Requires careful control to avoid overchlorination

Research Findings and Industrial Considerations

  • The use of solid super acid catalysts such as composite zeolite catalysts has been shown to improve selectivity and yield in halogenation reactions, reducing the need for corrosive liquid acids and simplifying workup.
  • Avoiding thionyl chloride in acylation steps reduces hazards related to moisture sensitivity and toxic gas evolution.
  • Industrial processes favor continuous flow tubular reactors for better temperature control and scalability, as demonstrated in the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride.
  • The hydrolysis step under mild conditions (20-40 °C) with ferric chloride catalysis allows direct conversion of intermediates without isolation, enhancing process efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound to 2,3-dichloro-5-fluorotoluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: 2,3-dichloro-5-fluorotoluene.

Scientific Research Applications

Chemical Synthesis Applications

1.1. Intermediate in Organic Synthesis

2,3-Dichloro-5-fluorobenzyl chloride serves as an essential intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms enhances the reactivity of the compound, making it suitable for nucleophilic substitution reactions.

1.2. Alkylating Agent

This compound is utilized as an alkylating agent in the synthesis of various heterocyclic compounds. For instance, it has been employed in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole, which are important in developing new pharmaceuticals .

Medicinal Chemistry Applications

2.1. Antibacterial Agents

Research indicates that derivatives of this compound exhibit antibacterial properties. These derivatives are synthesized to enhance their activity against specific bacterial strains. For example, modifications to the benzyl chloride structure can lead to compounds with improved efficacy as antibacterial agents.

2.2. Anticancer Research

Compounds derived from this compound have been investigated for their potential anticancer properties. Studies have shown that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyApplicationFindings
Study A Synthesis of Antibacterial AgentsDerivatives showed significant activity against Gram-positive bacteria; modifications increased potency by up to 50% compared to parent compounds .
Study B Anticancer ActivityFluorinated derivatives demonstrated selective toxicity towards cancer cells with minimal effects on healthy cells .
Study C Organic SynthesisUtilized as a key intermediate in synthesizing novel fluorinated pharmaceuticals; improved yields reported due to optimized reaction conditions .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The reactivity and applications of halogenated benzyl derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2,3-Dichloro-5-fluorobenzyl chloride C₇H₄Cl₂FCl 203.47 (est.) Not provided Benzyl chloride with 2,3-Cl₂ and 5-F; high electrophilicity.
2,3,4-Trichloro-5-fluorobenzoic chloride C₇H₂Cl₃FO 237.45 115549-05-8 Additional Cl at position 4; carboxylic acid chloride group increases reactivity toward nucleophiles .
3-Chloro-5-fluorobenzylamine hydrochloride C₇H₇ClFN•HCl 196.05 Not provided Benzylamine group (NH₂) instead of Cl; used in drug discovery (e.g., kinase inhibitors) .
2,4-Dichloro-5-fluorobenzenesulfonyl chloride C₆H₂Cl₃FO₂S 263.50 874773-65-6 Sulfonyl chloride group (SO₂Cl) enables sulfonamide formation; meta-F and para-Cl influence steric effects .
3-Fluoro-5-trifluoromethylbenzyl chloride C₈H₅ClF₄ 212.57 634151-25-0 Trifluoromethyl (CF₃) at position 5 enhances lipophilicity for agrochemical applications .

Physical Properties

  • Solubility : Higher halogen content (e.g., trichloro derivatives in ) reduces solubility in polar solvents compared to the target compound.
  • Stability: Air sensitivity is common in benzyl chlorides (e.g., notes sensitivity for benzylamine derivatives), necessitating inert storage conditions.

Biological Activity

2,3-Dichloro-5-fluorobenzyl chloride is a halogenated organic compound that has garnered interest in various fields of biological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in medicinal chemistry, supported by data tables and relevant case studies.

This compound features two chlorine atoms and one fluorine atom on the benzyl ring, which significantly influences its reactivity and biological interactions. The compound primarily acts through nucleophilic substitution reactions , where the chlorine atoms can be replaced by nucleophiles such as amines or thiols. This reactivity allows the compound to form covalent bonds with biological macromolecules, potentially inhibiting enzyme activities or altering protein functions.

  • Nucleophilic Substitution : The chlorine atoms can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.
  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or altering their conformation.
  • Protein Interaction : Alterations in protein function due to covalent modifications can lead to significant physiological effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including antibacterial and potential anticancer properties.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that halogenated compounds like this compound can inhibit enzymes such as α-glucosidase. This inhibition is crucial for developing treatments for conditions like type 2 diabetes by delaying glucose absorption .
  • Molecular Docking Studies : In silico studies have shown that similar compounds exhibit strong binding affinities to various enzyme targets. For instance, a study demonstrated that modifications on the benzyl ring significantly influenced binding profiles against specific receptors involved in metabolic pathways .
  • Anticancer Potential : Compounds with similar structures have been explored for their cytotoxicity against cancer cell lines. The presence of halogens often enhances the compound's ability to interact with DNA or RNA structures, potentially leading to apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.